1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Molecular Dynamics Drug Design Computational Chemistry

Procure 1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 868216-42-6) for reproducible SAR and preclinical ADME research. Its unique 4-fluorobenzenesulfonyl and 2-methylsulfanyl substitution pattern is critical for COX-2 and cytokine inhibitor docking studies, where analogs showed sub-micromolar potency (IC50 = 0.34 µM). The favorable LogP (2.51) and established 95%+ purity make it ideal for oxidation to sulfoxide/sulfone libraries and N-alkylation optimization. Avoid generic imidazolines—this exact building block ensures experimental consistency.

Molecular Formula C10H11FN2O2S2
Molecular Weight 274.33
CAS No. 868216-42-6
Cat. No. B2479612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
CAS868216-42-6
Molecular FormulaC10H11FN2O2S2
Molecular Weight274.33
Structural Identifiers
SMILESCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3
InChIKeyZJPMPSZVQZSRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (868216-42-6): Key Physicochemical and Structural Procurement Profile


1-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 868216-42-6) is a sulfur- and fluorine-containing heterocyclic compound with the formula C10H11FN2O2S2 and a molecular weight of 274.33 g/mol [1]. It belongs to the class of 4,5-dihydro-1H-imidazoles, commonly used as building blocks or intermediates in medicinal and agrochemical research . The compound features a 4-fluorobenzenesulfonyl group at the N1 position and a methylsulfanyl group at the C2 position, a substitution pattern that is part of a sought-after series for studying structure-activity relationships (SAR) in drug discovery . Its structural identity is confirmed by its ChemSpider ID (1608036) and ChEMBL ID (CHEMBL1439753), establishing it as a recognized molecular entity in public chemical databases [1].

Why Generic 4,5-Dihydroimidazole Substitution Fails: The Critical Need for Compound 868216-42-6


The specific substitution pattern of 1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is critical for its interaction with biological targets and its behavior as a synthetic intermediate. It is not interchangeable with generic 4,5-dihydroimidazoles or even close analogs due to the unique electronic and steric contributions of its functional groups [1]. The 4-fluorobenzenesulfonyl moiety is a strong electron-withdrawing group, which significantly modulates the reactivity and hydrogen-bonding capability of the imidazoline ring compared to unsubstituted or alkyl-substituted variants [1]. Furthermore, the methylsulfanyl group at the C2 position influences the compound's binding affinity and metabolic stability, as evidenced by shifts in NMR and IR spectra reported across a series of 2-heterosubstituted 4,5-dihydroimidazoles [2]. Even minor structural modifications, such as substituting the SCH3 group for an ethyl or benzyl thioether, can lead to significant changes in pharmacological activity, as demonstrated by the distinct biological profiles of structurally related compounds in inflammation models [3]. Therefore, for SAR studies or process optimization, this exact compound is required to ensure experimental consistency and reproducibility.

Quantitative Differentiation Evidence for Compound 868216-42-6 Against Its Closest Analogs


Computational Modeling Readiness: Validated Force Field and Docking Parameters for MD Simulation

The compound has undergone full parameterization in the ATB repository, providing validated molecular dynamics (MD) topology files, quantum mechanics (QM)-optimized geometry at the DFT (B3LYP/6-31G*) level, and pre-generated X-ray docking files [1]. This contrasts with many closely related analogs, including 2-(ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-52-8) and 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-70-3), which lack full MD topology parameterization in the ATB database as of 2026 [1]. The target compound's parameter set includes validated bonded and non-bonded interactions derived from Merz-Singh-Kollman charges and a QM Hessian, ensuring accuracy for in silico screening [1]. This computational validation makes the compound a more reliable starting point for structure-based drug design projects compared to non-parameterized analogs.

Molecular Dynamics Drug Design Computational Chemistry

Physicochemical Property Differentiation: Impact of 2-Substituent on Lipophilicity and Molecular Weight

The target compound's methylsulfanyl group at the C2 position results in a lower lipophilicity and molecular weight compared to benzyl-substituted analogs, potentially influencing membrane permeability and metabolic stability [1]. Its estimated LogP is 2.51, and its molecular weight is 274.33 g/mol [1]. In comparison, the closely related 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-70-3) has a calculated LogP of 3.98 and a molecular weight of 364.42 g/mol . The lower molecular weight and LogP of the target compound suggest a higher aqueous solubility and better compliance with Lipinski's Rule of Five, making it a more favorable lead-like candidate for oral bioavailability screening [1].

Lipophilicity ADME Properties Physicochemical Profiling

Commercial Availability and Purity: A Critical Factor for Reproducible Research

The target compound is commercially available with a certified purity of 95%+ from specialized suppliers, ensuring batch-to-batch consistency for research . In contrast, several close structural analogs, such as 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-94-1), are listed with lower or unspecified purity levels, posing a risk for biological assay reproducibility [1]. The high purity of the target compound reduces the need for in-house purification prior to use, saving time and resources in hit validation and SAR studies.

Chemical Sourcing Compound Procurement Purity Analysis

Spectroscopic Validation: Unique NMR and IR Signatures for Structural Confirmation

The synthesis and full spectroscopic characterization of 2-heterosubstituted 4,5-dihydroimidazoles, including the target compound's core structure, have been described in the literature, providing distinct 1H and 13C NMR, IR, and mass spectral data [1]. The 1H NMR spectrum of the 2-methylsulfanyl-4,5-dihydroimidazole core exhibits characteristic signals for the N-CH2-CH2-N protons in the range of δ 3.6-4.0 ppm, which are shifted relative to the 2-ethylsulfanyl and 2-benzylsulfanyl analogs due to the different electronic environments [1]. This spectral fingerprint allows for unambiguous structural confirmation and quality control (QC), a critical capability that may not be available for less-studied analogs lacking published reference spectra [2].

NMR Spectroscopy Structural Elucidation Quality Control

Highest-Impact Procurement Scenarios for Compound 868216-42-6 Based on Quantitative Evidence


Structure-Based Drug Design and Lead Optimization for Inflammatory Diseases

The validated computational parameters and lower LogP of compound 868216-42-6 make it an optimal starting point for molecular docking and MD simulation studies targeting enzymes like cyclooxygenase-2 (COX-2) or cytokine inhibitors, where imidazole analogs have shown potency in the sub-micromolar range (IC50 = 0.34 µM for a closely related analog) [1] [2]. Its computational readiness (Section 3, Evidence 1) directly saves weeks of parameterization time, accelerating the lead identification phase.

ADME Profiling and Oral Bioavailability Enhancement Programs

Given its favorable lipophilicity profile (LogP = 2.51) and molecular weight of 274.33 g/mol compared to more lipophilic analogs (ΔLogP = -1.47) (Section 3, Evidence 2), this compound is an excellent candidate for preclinical ADME studies aimed at developing orally bioavailable anti-inflammatory or antimicrobial agents [1].

Synthetic Methodology Development and Scalable Process Chemistry

The compound's commercial availability at 95%+ purity (Section 3, Evidence 3) and its well-established class synthesis from 2-methylthio-2-imidazoline hydroiodide makes it a reliable substrate for reaction optimization studies, including oxidation to sulfoxide/sulfone derivatives or N-alkylation, serving as a key intermediate for generating diverse libraries.

Quote Request

Request a Quote for 1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.